![molecular formula C6H12ClNO3 B2628799 (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride CAS No. 2402789-34-6](/img/structure/B2628799.png)
(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8R)-5-Oxa-2-azaspiro[34]octane-7,8-diol;hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process can be carried out using different strategies, including cyclization reactions and ring-closing metathesis . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
Neuropharmacology
Research indicates that compounds similar to (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol have potential applications in treating neurological disorders. The spirocyclic structure may enhance the binding affinity to neurotransmitter receptors, making it a candidate for further studies in neuropharmacological contexts.
Antidepressant Activity
Preliminary studies suggest that derivatives of this compound exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to modulate serotonin and norepinephrine levels in the brain.
Analgesic Properties
The compound's structural analogs have been investigated for analgesic properties. The spiro structure may confer unique interactions with pain receptors, leading to potential developments in pain management therapies.
Synthesis and Derivatives
The synthesis of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol has been explored through various methods:
Case Study 1: Synthesis and Biological Evaluation
A study demonstrated the synthesis of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane derivatives and evaluated their biological activities. The results indicated promising antidepressant effects in rodent models, suggesting further exploration for clinical applications .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focused on the SAR of spirocyclic compounds revealed that modifications at specific positions significantly enhance receptor binding affinity and selectivity. This highlights the importance of structural optimization in drug design using (7R,8R)-5-Oxa-2-azaspiro[3.4]octane as a scaffold .
Material Science Applications
Beyond medicinal chemistry, (7R,8R)-5-Oxa-2-azaspiro[3.4]octane derivatives are being explored for use in advanced materials due to their unique structural properties:
- Polymer Chemistry : These compounds can serve as monomers or cross-linking agents in polymer synthesis.
- Nanotechnology : Their ability to form stable complexes with metals opens avenues for applications in nanomaterials.
Mécanisme D'action
The mechanism of action of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar spirocyclic structure but differ in their functional groups and biological activities.
Pyrrolopyrazine derivatives: These compounds contain nitrogen atoms in their ring systems and exhibit various biological activities.
Uniqueness
(7R,8R)-5-Oxa-2-azaspiro[34]octane-7,8-diol;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure
Activité Biologique
(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C6H12ClNO3
- Molecular Weight : 179.62 g/mol
- CAS Number : 145915725
The structural representation can be summarized as follows:
Property | Value |
---|---|
Chemical Structure | Structure |
SMILES | C1CC(CN(C1)C(C(=O)O)O)Cl |
InChI Key | NRPURYORSRHBCU-UHFFFAOYSA-N |
Research indicates that (7R,8R)-5-Oxa-2-azaspiro[3.4]octane derivatives exhibit activity as M4 muscarinic receptor agonists. The M4 receptor is implicated in various neurological processes, including modulation of neurotransmitter release and cognitive functions. This makes these compounds potential candidates for treating disorders such as schizophrenia and Alzheimer's disease .
Pharmacological Studies
- Agonist Activity : Studies have shown that this compound acts as an agonist for M4 receptors, leading to increased dopamine release in specific brain regions. This modulation can potentially alleviate symptoms associated with dopaminergic dysfunction .
- Safety Profile : Toxicological assessments reveal that the compound exhibits moderate toxicity, necessitating careful dosage regulation in therapeutic applications .
Synthesis Approaches
Three distinct synthetic routes have been developed for (7R,8R)-5-Oxa-2-azaspiro[3.4]octane derivatives:
- Cyclopentane Annulation : This method involves the formation of the spirocyclic structure through cyclopentane intermediates.
- Four-Membered Ring Annulation : Two alternative approaches utilize four-membered ring systems to construct the azaspiro framework.
- Functionalization Strategies : Various functional groups can be appended to the spirocyclic core to enhance biological activity or modify pharmacokinetic properties .
Comparative Biological Activity Table
Propriétés
IUPAC Name |
(7R,8R)-5-oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-10-6(5(4)9)2-7-3-6;/h4-5,7-9H,1-3H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMISJFDWEWITOU-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2(O1)CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2(O1)CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.